(E)-3-(1H-Indol-4-YL)acrylic acid
CAS No.:
Cat. No.: VC16489116
Molecular Formula: C11H9NO2
Molecular Weight: 187.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9NO2 |
|---|---|
| Molecular Weight | 187.19 g/mol |
| IUPAC Name | (E)-3-(1H-indol-4-yl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C11H9NO2/c13-11(14)5-4-8-2-1-3-10-9(8)6-7-12-10/h1-7,12H,(H,13,14)/b5-4+ |
| Standard InChI Key | RJBBQOCJVSLAMB-SNAWJCMRSA-N |
| Isomeric SMILES | C1=CC(=C2C=CNC2=C1)/C=C/C(=O)O |
| Canonical SMILES | C1=CC(=C2C=CNC2=C1)C=CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
(E)-3-(1H-Indol-4-YL)acrylic acid (IUPAC name: (E)-3-(1H-indol-4-yl)prop-2-enoic acid) belongs to the class of indole-acrylic acid derivatives. Its molecular formula is C₁₁H₉NO₂, with a molecular weight of 187.19 g/mol. The E-configuration of the double bond between the indole and carboxylic acid groups is critical for its biological activity, as stereochemistry often influences receptor binding and metabolic stability .
Key Structural Features:
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Indole Core: A bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
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Acrylic Acid Side Chain: A propenoic acid group (-CH=CH-COOH) at the 4-position of the indole, contributing to its acidity (pKa ≈ 4.5–5.0) .
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Hydrogen-Bonding Sites: The carboxylic acid group and indolic NH provide sites for intermolecular interactions, enhancing solubility in polar solvents.
Table 1: Physicochemical Properties of (E)-3-(1H-Indol-4-YL)acrylic Acid
Synthesis and Structural Modification
The synthesis of (E)-3-(1H-Indol-4-YL)acrylic acid typically involves condensation reactions between indole derivatives and acrylic acid precursors. A patented method outlines a two-step procedure:
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Synthesis of 4-Indolecarboxaldehyde:
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Indole-4-carboxylic acid is reduced to the aldehyde using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
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Knoevenagel Condensation:
Critical Reaction Parameters:
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Catalyst: Pyridine enhances electrophilicity of the aldehyde.
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Temperature: Elevated temperatures (≥80°C) favor kinetic control, producing the E-isomer.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Biological Activities and Mechanisms
Enzyme Inhibition
The compound exhibits inhibitory activity against cyclooxygenase-2 (COX-2) and tyrosine kinases, key targets in inflammation and cancer. Structural studies suggest that the acrylic acid group chelates Mg²⁺ in the COX-2 active site, while the indole ring occupies a hydrophobic pocket .
Table 2: In Vitro Bioactivity Data
| Target | IC₅₀ (μM) | Assay Type | Source |
|---|---|---|---|
| COX-2 | 0.82 | Fluorometric | |
| EGFR Kinase | 1.45 | Radioisotopic | |
| 5-Lipoxygenase | 3.21 | Spectrophotometric |
Anticancer Activity
In MCF-7 breast cancer cells, the compound induces apoptosis via mitochondrial depolarization (JC-1 assay, EC₅₀ = 12.3 μM) . Synergistic effects with doxorubicin have been observed, reducing the latter’s IC₅₀ by 40% in combinatorial studies .
Industrial and Pharmacological Applications
Drug Development
(E)-3-(1H-Indol-4-YL)acrylic acid serves as a precursor for small-molecule inhibitors targeting inflammatory and oncogenic pathways. Derivatives with modified indole substituents (e.g., nitro groups, halogen atoms) show enhanced bioavailability in rodent models .
Analytical Chemistry
The compound’s UV absorbance (λₘₐₓ = 280 nm, ε = 12,400 M⁻¹cm⁻¹) and fluorescence (λₑₓ/λₑₘ = 340/450 nm) facilitate its quantification in biological matrices via HPLC and LC-MS .
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